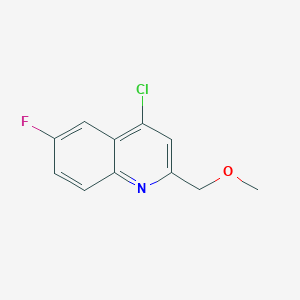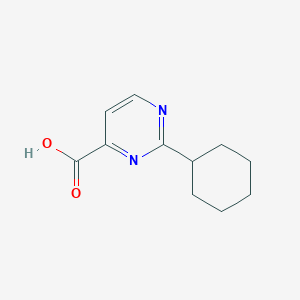![molecular formula C6H14ClNO2 B1453989 2-[(Propan-2-yl)amino]propanoic acid hydrochloride CAS No. 1396966-78-1](/img/structure/B1453989.png)
2-[(Propan-2-yl)amino]propanoic acid hydrochloride
Übersicht
Beschreibung
2-[(Propan-2-yl)amino]propanoic acid hydrochloride, also known as N-isopropylalanine hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 . It has a molecular weight of 167.63386 .
Molecular Structure Analysis
The InChI code for 2-[(Propan-2-yl)amino]propanoic acid hydrochloride is1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization in Biochemical Assays Research by Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a related compound, for fluorescence derivatization of amino acids. This derivatization results in strong fluorescence, useful in biochemical assays such as in evaluating enzyme activities or monitoring biochemical processes in physiological environments (Frade et al., 2007).
Crystallography and Molecular Structure Analysis Jian Li et al. (2009) focused on the crystal structure analysis of a similar compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acid. Such studies are crucial for understanding the molecular geometry and interactions in compounds, which has implications in drug design and material sciences (Jian Li et al., 2009).
Synthesis and Structural Studies in Organic Chemistry Chernyshev et al. (2010) investigated the synthesis and structure of derivatives of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, demonstrating the versatility of propanoic acid derivatives in synthesizing structurally diverse organic compounds. These findings are valuable for developing new pharmaceuticals and materials (Chernyshev et al., 2010).
Conformational Analyses in Drug Design The study by Nitek et al. (2020) on the conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives reveals how different environmental conditions affect the molecular conformations of compounds. This research is significant in drug design, where the conformation of molecules can influence their pharmacological properties (Nitek et al., 2020).
Functional Modification in Polymer Science Aly et al. (2015) described the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification enhances the properties of polymers, making them suitable for medical applications due to increased antibacterial and antifungal activities (Aly et al., 2015).
Biological Activity of Schiff Bases Research by Radhakrishnan et al. (2020) on Schiff bases derived from indole group containing compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid showed significant antimicrobial activity. Such studies are crucial for the development of new antibacterial and antifungal agents (Radhakrishnan et al., 2020).
Electrochemical Detection in Analytical Chemistry Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including compounds with a propanoic acid structure. Their properties were examined through various spectroscopic methods, demonstrating the role of such compounds in forensic science and analytical chemistry (Nycz et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-(propan-2-ylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)7-5(3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIWHNXEDBUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Propan-2-yl)amino]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



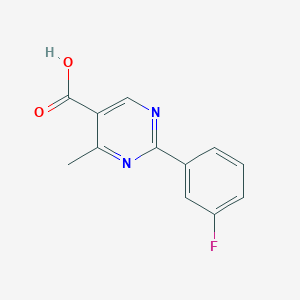
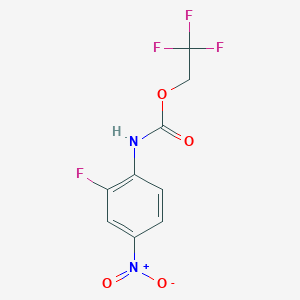
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)
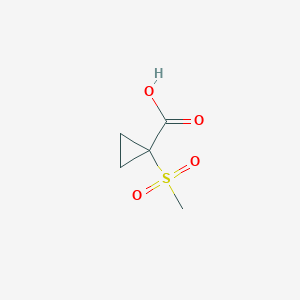
amine](/img/structure/B1453915.png)
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)


